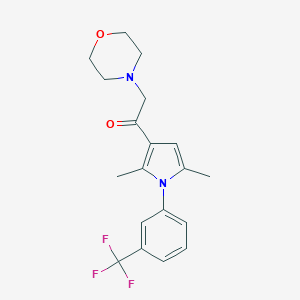

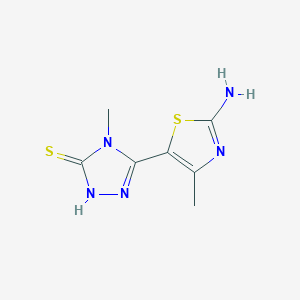

![molecular formula C17H12ClN7OS2 B363294 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide CAS No. 690645-10-4](/img/structure/B363294.png)

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide” is a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole . It belongs to a class of compounds known as sulfonamide derivatives, which are associated with a wide range of biological activities . These compounds have been reported to possess antifungal and herbicidal properties for potential agricultural applications .

Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The bioassay tests showed that some compounds in this series possessed certain anti-tobacco mosaic virus activity .Scientific Research Applications

Antiviral Activity

The thiadiazole moiety present in MLS000085595 has been associated with antiviral properties. Compounds with similar structures have shown activity against viruses such as the tobacco mosaic virus . This suggests potential applications of MLS000085595 in developing antiviral agents, particularly for agricultural use to protect plants from viral pathogens.

Antitubercular Agents

Derivatives of thiadiazole, a core component of MLS000085595, have been studied for their antitubercular activity . The compound’s potential to inhibit the growth of Mycobacterium tuberculosis could be explored, contributing to the fight against tuberculosis, especially in the development of new drugs for multidrug-resistant strains.

Carbonic Anhydrase Inhibition

Thiadiazoles have been reported to act as carbonic anhydrase inhibitors . MLS000085595 could be investigated for its efficacy in this area, which has implications in treating conditions like glaucoma, epilepsy, and even altitude sickness by regulating the balance of acid-base in various tissues.

Antifungal and Antibacterial Properties

The structural analogs of MLS000085595 have displayed significant antifungal and antibacterial activities . This indicates that MLS000085595 could be a candidate for developing new antimicrobial agents, which is crucial given the rising concern over antibiotic resistance.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities associated with sulfonamide derivatives and 1,3,4-thiadiazoles, there may be potential for the development of new compounds with antiviral, antifungal, or herbicidal properties .

properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN7OS2/c18-12-8-6-11(7-9-12)15-20-16(22-28-15)19-14(26)10-27-17-21-23-24-25(17)13-4-2-1-3-5-13/h1-9H,10H2,(H,19,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCPVZWZTAVBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN7OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

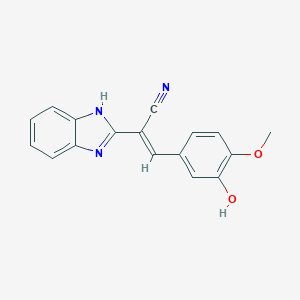

![2,7-diethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B363242.png)

![4-nitro-N-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B363253.png)

![5-[3-(allyloxy)phenyl]-4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B363259.png)

![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)

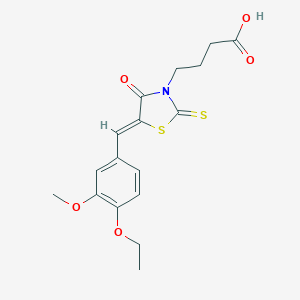

![N-(1,1-dioxothiolan-3-yl)-2-(3-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide](/img/structure/B363266.png)

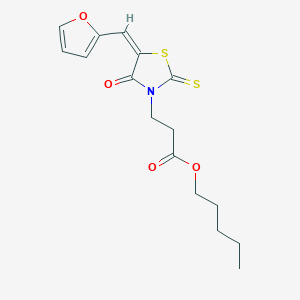

![5-(3,4-diethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B363270.png)

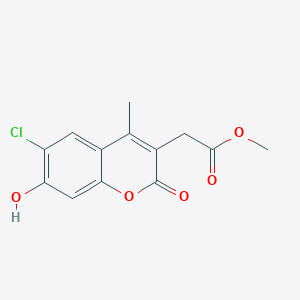

![2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B363272.png)

![2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B363278.png)